Functional Bronchodilator Activity: A Defining Advantage Over Zaprinast
A direct head-to-head comparison in the same study model reveals a critical functional difference. SKF 96231 (2-(2-Propoxyphenyl)purin-6-one) demonstrates significant bronchodilator activity in vivo in anesthetized guinea-pigs. In contrast, the structurally related PDE5 inhibitor Zaprinast failed to exhibit potent bronchodilatory effects under identical experimental conditions [1].
| Evidence Dimension | In vivo bronchodilator activity |
|---|---|
| Target Compound Data | Potent bronchodilator activity observed; reversed bronchoconstriction induced by histamine, thromboxane-mimetic, and ovalbumin challenge |
| Comparator Or Baseline | Zaprinast (8-aza analog) - did not demonstrate potent bronchodilatory activities |
| Quantified Difference | Significant bronchodilator activity (SKF 96231) vs. no potent activity (Zaprinast) |
| Conditions | Anesthetized guinea-pig model; bronchoconstriction induced by various spasmogens |
Why This Matters
This functional selectivity demonstrates that PDE5 inhibition alone is insufficient to predict in vivo bronchodilator efficacy, making SKF 96231 the essential choice for studies focused on airway relaxation.
- [1] Pulmonary effects of type V cyclic GMP specific phosphodiesterase inhibition in the anaesthetized guinea‐pig. British Journal of Pharmacology, 1994. DOI: 10.1111/j.1476-5381.1994.tb14872.x. View Source
